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molecular formula C11H12F3NO B8433374 5-Amino-1-(3,4,5-trifluorophenyl)pentan-1-one

5-Amino-1-(3,4,5-trifluorophenyl)pentan-1-one

Cat. No. B8433374
M. Wt: 231.21 g/mol
InChI Key: ZRBOSNNTNADWID-UHFFFAOYSA-N
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Patent
US08637499B2

Procedure details

Tert-butyl 5-oxo-5-(3,4,5-trifluorophenyl)pentylcarbamate (0.18 g, 0.54 mmol) was stirred in trifluoroacetic acid/dichloromethane 1:1 (8 mL) for 1 hour then concentrated. The residue was dissolved in ethyl acetate (40 mL) and washed with saturated sodium chloride/2M aqueous sodium hydroxide 10:1 (11 mL), then dried over anhydrous sodium sulfate, filtered and concentrated to provide 5-amino-1-(3,4,5-trifluorophenyl)pentan-1-one (0.11 g, 88% yield) as an oil. MS (EI) for C11H12F3NO: 232 (MH+).
Name
Tert-butyl 5-oxo-5-(3,4,5-trifluorophenyl)pentylcarbamate
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:15]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[C:17]([F:23])[CH:16]=1)[CH2:3][CH2:4][CH2:5][CH2:6][NH:7]C(=O)OC(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([C:15]1[CH:16]=[C:17]([F:23])[C:18]([F:22])=[C:19]([F:21])[CH:20]=1)=[O:1] |f:1.2|

Inputs

Step One
Name
Tert-butyl 5-oxo-5-(3,4,5-trifluorophenyl)pentylcarbamate
Quantity
0.18 g
Type
reactant
Smiles
O=C(CCCCNC(OC(C)(C)C)=O)C1=CC(=C(C(=C1)F)F)F
Name
trifluoroacetic acid dichloromethane
Quantity
8 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (40 mL)
WASH
Type
WASH
Details
washed with saturated sodium chloride/2M aqueous sodium hydroxide 10:1 (11 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCCCC(=O)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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